molecular formula C14H25NO6 B1314634 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester CAS No. 146256-97-5

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

Cat. No. B1314634
M. Wt: 303.35 g/mol
InChI Key: DCKXWKWPBLYKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as Ethyl (tert-Butoxycarbonyl)glycinate, has the molecular formula C9H17NO4 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred vigorously for 36 hours and then filtered .


Molecular Structure Analysis

The molecular weight of this compound is 203.24 . It has 14 heavy atoms, 7 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .


Chemical Reactions Analysis

The reaction of this compound with sodium hydride in N,N-dimethyl-formamide and mineral oil at 0 - 20℃ for 2.5h results in the formation of 4-[(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-methyl]-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values range from 0.56 to 2.4 . It is very soluble, with a solubility of 7.97 mg/ml .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Rossi et al. (2007) demonstrated the use of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene for the synthesis of various compounds including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. This research highlights the chemical versatility and potential for creating diverse molecular structures using this compound (Rossi et al., 2007).

Catalysis and Protection of Amines

  • Heydari et al. (2007) reported the effectiveness of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process relevant for amino acid synthesis and protection. This study underscores the role of related compounds in facilitating critical steps in organic synthesis (Heydari et al., 2007).

Molecular Structure Analysis

  • Ravikumar et al. (2015) investigated oxoindolyl α-hydroxy-β-amino acid derivatives, providing insights into the molecular structures and stereoselectivity of reactions involving related compounds. This research is valuable for understanding the structural aspects and reaction pathways of similar compounds (Ravikumar et al., 2015).

Asymmetric Synthesis Applications

  • Kubryk & Hansen (2006) explored the asymmetric hydrogenation of enamines using chiral ligands, leading to the synthesis of amino acid pharmacophores. Their work demonstrates the applicability of related compounds in stereoselective synthesis, an essential aspect of drug development (Kubryk & Hansen, 2006).

Polymer Synthesis

  • Qu, Sanda, & Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties for polymerization. This indicates the potential of such compounds in the development of novel polymers with specific properties (Qu, Sanda, & Masuda, 2009).

Extraction and Transport Applications

  • Enache et al. (2011) utilized calix[4]azacrowns for the extraction and transport of biological supramolecular complexes. This research shows the utility of related compounds in biochemical separation and transport processes (Enache et al., 2011).

Safety And Hazards

The safety signal word for this compound is "Warning" . It has the hazard statements H302, H315, H319, H332, and H335 .

Future Directions

As this compound is used for research purposes, future directions would likely involve further exploration of its properties and potential applications in various fields .

properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKXWKWPBLYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

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